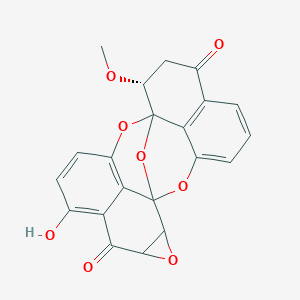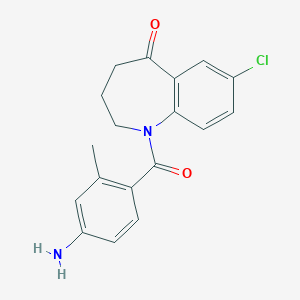
2-Methyl-8-(trifluoromethyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-8-(trifluoromethyl)quinolin-4-amine” is a derivative of quinoline, an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 2-methylquinoline, a related compound, is best achieved using the Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein . Yalgin and co-workers reported the synthesis of 2-methyl-quinoline using a modified Doebner–von Miller reaction protocol .Molecular Structure Analysis
The molecular formula of “2-Methyl-8-(trifluoromethyl)quinolin-4-amine” is C10H7F3N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized using a wide range of protocols reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
2-Methyl-8-(trifluoromethyl)quinolin-4-amine and its derivatives have been explored for their potential antimicrobial applications. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline exhibited antibacterial and antifungal activity, highlighting their potential as antimicrobial agents. These compounds were assessed for their efficacy against various bacterial and fungal strains, demonstrating significant antimicrobial properties (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Anti-inflammatory and Antioxidant Properties
Quinolinyl amine nitriles, derived from reactions involving quinoline derivatives, have been investigated for their anti-inflammatory, antioxidant, and antidiabetic activities. These studies provide a basis for the development of new therapeutic agents, showcasing the chemical's versatility in medicinal chemistry (Dalavai, Gomathi, Naresh, & Khan, 2020).
Anti-Proliferative Activity
Research into 4-aminoquinoline derivatives, including structures analogous to 2-Methyl-8-(trifluoromethyl)quinolin-4-amine, has shown promising results in the context of anti-proliferative activity against cancer cell lines. These compounds were evaluated for their efficacy in inhibiting the growth of MCF-7 breast cancer cells, with several derivatives exhibiting greater activity than the reference drug, doxorubicin. This suggests potential applications in cancer therapy (Ghorab, Al-Said, & Arafa, 2014).
Catalysis and Polymerization
The chemical framework of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine lends itself to applications in catalysis and polymerization. Specific derivatives have been synthesized for use in the ring-opening polymerization of ε-caprolactone, demonstrating the role of these compounds in the synthesis of biodegradable polymers. This application underscores the compound's utility in materials science and engineering (Gao, Cui, Liu, Zhang, & Mu, 2008).
Antiviral Activity
Exploratory studies into fluorine-containing quinazolines, which share structural similarities with 2-Methyl-8-(trifluoromethyl)quinolin-4-amine, have identified potential antiviral properties. These investigations aim to uncover new active substances capable of combating viral infections, showcasing the broader implications of this chemical scaffold in pharmaceutical development (Lipunova, Nosova, Laeva, & Charushin, 2012).
Zukünftige Richtungen
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on the development of new methods and synthetic approaches towards organic compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
Eigenschaften
IUPAC Name |
2-methyl-8-(trifluoromethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-6-5-9(15)7-3-2-4-8(10(7)16-6)11(12,13)14/h2-5H,1H3,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPVMBJLPPHGEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588911 |
Source


|
| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-8-(trifluoromethyl)quinolin-4-amine | |
CAS RN |
147147-73-7 |
Source


|
| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 147147-73-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)

![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)


![thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B116816.png)





